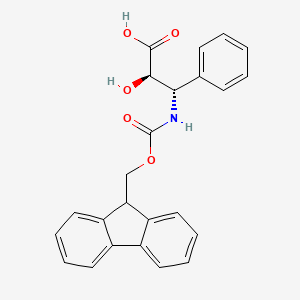

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRELXVQPLAAB-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131742 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-27-2 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Architect

This compound, also known by the common name N-Fmoc-(2R,3S)-3-phenylisoserine, is a non-proteinogenic amino acid of profound importance in medicinal chemistry and drug development.[1] Its intrinsic value lies in its precisely defined three-dimensional structure, featuring two adjacent stereocenters at the C2 (R) and C3 (S) positions. This specific stereoisomer is a critical building block for the side chain of one of the most successful anticancer agents ever developed, Taxol® (paclitaxel), and its potent analogue, Taxotere® (docetaxel).[2] The biological activity of these complex natural products is critically dependent on the exact stereochemistry of this phenylisoserine side chain.

The synthesis of this molecule is a classic challenge in modern asymmetric synthesis, demanding exquisite control over stereoselectivity. The goal is not merely to construct the molecular framework but to do so with near-perfect control of the relative and absolute configuration of its chiral centers. This guide provides an in-depth exploration of the primary, field-proven strategies for the asymmetric synthesis of this vital compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given research or development objective.

Core Synthetic Strategies: Pathways to Stereochemical Precision

The asymmetric synthesis of N-Fmoc-(2R,3S)-3-phenylisoserine has been approached from several distinct strategic directions. The most successful and widely adopted methods rely on powerful catalytic asymmetric reactions or the use of chiral auxiliaries to direct the formation of the desired stereocenters. We will focus on two of the most robust and historically significant pathways: the Sharpless Asymmetric Dihydroxylation and the Ojima β-Lactam Synthon approach.

Strategy 1: Sharpless Asymmetric Dihydroxylation (AD)

This strategy is a cornerstone of modern organic synthesis and offers a highly reliable method for installing the C2 hydroxyl and C3 amino groups with the correct absolute stereochemistry. The key transformation is the enantioselective dihydroxylation of an electron-deficient olefin, typically an ester of cinnamic acid, using a chiral osmium catalyst system.

Causality and Mechanistic Insight

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant. The brilliance of the method lies in the use of chiral ligands derived from Cinchona alkaloids, which coordinate to the osmium center. These ligands create a chiral pocket that directs the [3+2] cycloaddition of the OsO₄ to one specific face of the double bond. For the synthesis of the (2R,3R)-diol precursor needed for the (2R,3S)-phenylisoserine, the ligand (DHQD)₂PHAL, present in the commercially available catalyst mixture AD-mix-β, is employed. This ligand directs the osmylation to the β-face of the trans-cinnamate ester. Subsequent steps involve converting the resulting chiral diol into the target amino acid.

Experimental Workflow Diagram

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.

Detailed Experimental Protocol (Adapted from Sharpless et al.)[3]

Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate

-

Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, add a solvent mixture of tert-butanol and water (1:1, 500 mL).

-

Add AD-mix-β (70 g, commercially available mixture) to the solvent and stir vigorously until both layers become clear. Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (CH₃SO₂NH₂) (4.75 g, 50 mmol).

-

Add ethyl cinnamate (8.81 g, 50 mmol) to the stirred mixture.

-

Reaction and Work-up: Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (75 g) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with 2 M H₂SO₄, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol, ethyl (2R,3R)-2,3-dihydroxy-3-phenylpropanoate. This product is often of sufficient purity to proceed to the next step.

Part 2: Conversion to the Final Product

Subsequent steps involve selective activation of the C3 hydroxyl group (e.g., via a cyclic sulfite or sulfate), followed by regioselective ring-opening with an azide source (e.g., NaN₃). This SN2 reaction proceeds with inversion of configuration at C3, establishing the required (3S) stereochemistry. The resulting azido alcohol is then reduced to the amino alcohol, which is finally saponified and protected with an Fmoc group using a standard reagent like Fmoc-OSu (9-Fluorenylmethyl succinimidyl carbonate) in the presence of a mild base.

Strategy 2: The Ojima β-Lactam Synthon Approach

This elegant strategy employs a stereocontrolled [2+2] cycloaddition, known as the Staudinger reaction, between a chiral imine and a ketene to form a β-lactam (azetidin-2-one) ring. This β-lactam serves as a stable, chiral synthon that can be hydrolyzed to reveal the desired β-amino acid core.

Causality and Mechanistic Insight

The key to stereocontrol in this method is the use of a chiral auxiliary attached to the imine nitrogen. A commonly used and highly effective auxiliary is (S)- or (R)-α-methylbenzylamine. The cycloaddition of the ketene (generated in situ from an acetyl chloride derivative) to the imine derived from benzaldehyde and the chiral amine proceeds with high diastereoselectivity. The chiral auxiliary shields one face of the C=N double bond, directing the ketene to add from the opposite face. This establishes the C3 and C4 (which becomes C2 and C3 in the final product) stereocenters of the β-lactam ring in a predictable manner. Subsequent hydrolytic cleavage of the lactam ring provides the phenylisoserine backbone.

Experimental Workflow Diagram

Caption: Workflow for the Ojima β-Lactam asymmetric synthesis route.

Detailed Experimental Protocol (Adapted from Ojima et al.)[3]

Part 1: Synthesis of the Chiral β-Lactam

-

Formation of the Chiral Imine: To a solution of benzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add a chiral amine such as (S)-ethyl lactate (1.0 eq). Add a dehydrating agent like anhydrous MgSO₄ and stir the mixture at room temperature for 4-6 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude chiral imine is typically used directly in the next step.

-

[2+2] Cycloaddition (Staudinger Reaction): Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

-

In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂.

-

To the imine solution, slowly add triethylamine (Et₃N) (1.2 eq), followed by the dropwise addition of the acetoxyacetyl chloride solution over 30 minutes.

-

Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by column chromatography (silica gel) to yield the pure, diastereomerically enriched β-lactam.

Part 2: Hydrolysis and Fmoc Protection

-

Hydrolysis: The chiral β-lactam is hydrolyzed under acidic or basic conditions. For example, refluxing with 4N HCl will cleave the lactam ring and the chiral auxiliary, which can be recovered.

-

Fmoc Protection: After neutralization and purification, the resulting amino acid is protected using standard Fmoc chemistry as described in the previous section to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route depends on various factors including the desired scale, available equipment, cost of reagents, and the required level of stereochemical purity.

| Parameter | Sharpless Asymmetric Dihydroxylation | Ojima β-Lactam Approach |

| Stereocontrol | Excellent enantioselectivity (>99% ee) | Excellent diastereoselectivity (>95% de) |

| Key Reagent | AD-mix-β (contains OsO₄) | Chiral amine auxiliary |

| Scalability | Good; osmium is catalytic but toxic | Good; often used in industrial settings |

| Reagent Toxicity | High (Osmium tetroxide is highly toxic) | Moderate (common organic reagents) |

| Number of Steps | Generally 4-5 steps from cinnamate | Generally 3-4 steps from benzaldehyde |

| Advantages | Highly predictable stereochemistry, reliable | High-yielding, robust, well-established |

| Disadvantages | Use of toxic and expensive osmium | Requires synthesis of chiral imine, removal of auxiliary |

Role in Peptide Synthesis

The final product, N-Fmoc-(2R,3S)-3-phenylisoserine, is perfectly suited for modern Solid-Phase Peptide Synthesis (SPPS).[4] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amine.[] This makes it orthogonal to the acid-labile protecting groups often used for amino acid side chains and for cleaving the final peptide from the resin support.[6] In SPPS, the carboxylic acid of the Fmoc-protected phenylisoserine is activated (e.g., with DCC/HOBt or HATU) and coupled to the free N-terminus of the growing peptide chain anchored to a solid support.[7] The Fmoc group is then removed with a mild base (e.g., piperidine in DMF), revealing a new N-terminus ready for the next coupling cycle.[8]

Conclusion

The synthesis of this compound is a testament to the power of asymmetric synthesis. Methodologies like the Sharpless Asymmetric Dihydroxylation and the Ojima β-Lactam approach provide robust and reliable access to this enantiomerically pure building block, which is indispensable for the pharmaceutical industry. Each pathway offers a unique set of advantages and challenges, and the selection of a particular route requires careful consideration of the project's specific needs. The continued refinement of these and other novel synthetic methods will undoubtedly facilitate further research into complex peptides and natural products that rely on this crucial chiral component.

References

- Time.gov. (n.d.). Current time in San Rafael, CR.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- ResearchGate. (n.d.). Synthesis of Fmoc-(2R,3S)-hydroxyasparagine-OH.

- Journal of Organic Chemistry. (2008). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.

- GlobalChemMall. (n.d.). This compound.

- ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Synthesis of Homochiral syn- and anti-3-Phenylisoserine Derivatives: A Practical Strategy for the Synthesis of the Taxol C-13 Side Chain.

- ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.

- ACS Publications - The Journal of Organic Chemistry. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Chem-Impex. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.

- NIH National Library of Medicine. (2022). Accelerated Multiphosphorylated Peptide Synthesis.

- NIH National Library of Medicine. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29.

- PubMed. (2005). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts.

- Chem-Impex. (n.d.). Fmoc-(2R,3S)-3-phenylisoserine.

- ResearchGate. (n.d.). Synthesis of (2S,3S)-Fmoc-3-MeGln-OH (5).

- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine.

- Organic Letters. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks.

- MDPI. (2020). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- NIH National Library of Medicine. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- MedchemExpress.com. (n.d.). 2-Amino-3-hydroxy-2-methylpropanoic acid.

- MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

- MDPI. (2023). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives.

- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

- Nature. (2024). Enantio-, atrop-, and diastereoselective macrolactonization to access type III cyclophanes.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-(2R,3S)-3-phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

Fmoc-(2R,3S)-3-phenylisoserine is a pivotal N-Fmoc-protected amino acid derivative that serves as a crucial chiral building block in the synthesis of complex peptides and pharmaceutical agents.[1][2] Its rigid structure, conferred by the phenyl group, and the specific stereochemistry at the α and β carbons make it an indispensable component in the development of therapeutic peptides and in the synthesis of the side chain of prominent anticancer agents like Taxol and Taxotere.[1][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for its application in solid-phase peptide synthesis (SPPS), allowing for the selective and temporary protection of the amino group.[2] This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-(2R,3S)-3-phenylisoserine, coupled with detailed experimental protocols for its characterization, to empower researchers in its effective application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-(2R,3S)-3-phenylisoserine are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₁NO₅ | [4] |

| Molecular Weight | 403.43 g/mol | [5] |

| Accurate Mass | 403.14 Da | [4] |

| Appearance | Off-white powder | [2] |

| Melting Point | 191-199 °C | [5] |

| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=1 in 80% C₂H₅OH) | [2] |

| CAS Number | 252206-27-2 | [4][6] |

| Purity (by HPLC) | ≥99% | [5] |

| Storage Conditions | 0-8°C | [5] |

Solubility Insights: While quantitative solubility data is not extensively published, Fmoc-(2R,3S)-3-phenylisoserine is known to be soluble in organic solvents such as acetone and methanol.[7] Its solubility is enhanced by the presence of the phenyl group.[2] For analytical purposes, it is typically dissolved in common HPLC mobile phases or deuterated solvents for NMR analysis.

Structural and Spectroscopic Characterization

Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic data for Fmoc-(2R,3S)-3-phenylisoserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Fmoc & Phenyl) | 7.20 - 7.90 | Multiplet | - |

| NH | ~7.90 - 8.10 | Doublet | ~8-9 |

| H-3 | ~5.60 - 5.80 | Doublet of doublets | ~2-3, ~8-9 |

| H-2 | ~4.80 - 5.00 | Doublet | ~2-3 |

| CH (Fmoc) | ~4.20 - 4.40 | Multiplet | - |

| CH₂ (Fmoc) | ~4.10 - 4.30 | Multiplet | - |

| OH (Carboxyl) | ~12.0 | Broad singlet | - |

| OH (C-2) | Variable | Broad singlet | - |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~172-174 |

| C=O (Fmoc) | ~156-158 |

| Aromatic (Fmoc & Phenyl) | ~120-145 |

| C-2 | ~74-76 |

| CH (Fmoc) | ~66-68 |

| C-3 | ~55-57 |

| CH₂ (Fmoc) | ~46-48 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups within the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3400-2500 (broad) |

| N-H (Amide) | ~3300 |

| C-H (Aromatic) | ~3060 |

| C=O (Carboxylic Acid) | ~1715 |

| C=O (Amide I) | ~1645 |

| N-H (Amide II) | ~1540 |

| C=C (Aromatic) | ~1600, 1490 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and can be used to confirm the identity of the compound. For Fmoc-(2R,3S)-3-phenylisoserine, the expected monoisotopic mass is 403.14 Da.[4]

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the analytical characterization of Fmoc-(2R,3S)-3-phenylisoserine.

Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing both the chemical and enantiomeric purity of Fmoc-amino acids.[9]

Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment

-

Objective: To determine the overall chemical purity and separate the target compound from synthesis-related impurities.[9]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

-

Reagents:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.[9]

-

-

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

-

Objective: To separate and quantify the (2R,3S) enantiomer from other stereoisomers.

-

Instrumentation:

-

Reagents:

-

Procedure:

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. It is also advisable to prepare a racemic standard to confirm the retention times of all stereoisomers.

-

Chromatographic Conditions:

-

Data Analysis: Identify the peaks corresponding to each stereoisomer from the racemic standard. In the sample chromatogram, integrate the peak areas for all stereoisomers. The enantiomeric excess (ee%) can be calculated using the areas of the desired and undesired enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Instrumentation:

-

NMR spectrometer (400 MHz or higher is recommended)

-

5 mm NMR tubes

-

-

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[13]

-

Internal standard (optional, e.g., TMS)

-

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.[13][14]

-

Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) will be necessary.

-

-

Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard.[13]

-

Sources

- 1. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]

- 4. N-Fmoc-(2R,3S)-3-phenylisoserine | LGC Standards [lgcstandards.com]

- 5. Fmoc-(2R,3S)-3-phenylisoserine | 252206-27-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. phenomenex.com [phenomenex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organomation.com [organomation.com]

A Technical Guide to the Strategic Use of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic Acid in Taxol® Side Chain Synthesis

Abstract

The semi-synthesis of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy, is critically dependent on the efficient and stereocontrolled construction of its C-13 phenylisoserine side chain. This technical guide provides an in-depth analysis of the pivotal role of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, a key N-Fmoc-protected precursor, in this synthetic endeavor. We will explore the causality behind its selection, detailing the strategic advantages of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and present a comprehensive workflow from precursor activation to its coupling with baccatin III derivatives. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this crucial manufacturing process.

Introduction: The Unwavering Importance of the Taxol Side Chain

Paclitaxel (Taxol®) exerts its potent antineoplastic activity by promoting the assembly of microtubules, a mechanism intrinsically linked to its complex molecular architecture.[1][2] The diterpenoid core, baccatin III, is biologically inactive on its own. The esterification of the C-13 hydroxyl group of baccatin III with the N-benzoyl-(2R,3S)-3-phenylisoserine side chain is the defining step that imparts its profound cytotoxic and tubulin-stabilizing properties.[3][4][5]

The precise stereochemistry of this side chain—specifically the (2'R, 3'S) configuration—is paramount for biological activity. Therefore, synthetic strategies must offer rigorous stereocontrol to ensure the formation of the correct diastereomer. This has led to the development of numerous synthetic routes, with many converging on the use of pre-synthesized, chirally pure side chain precursors.[6][7] Among these, this compound has emerged as a highly effective and strategic building block.[8]

The Precursor of Choice: this compound

This compound is an amino acid derivative where the α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[9][10] This precursor embodies the required stereochemistry for the final Taxol side chain and incorporates a protecting group strategy that offers significant advantages in a multi-step synthesis.

The Strategic Advantage of the Fmoc Protecting Group

The selection of a protecting group is a critical decision in complex organic synthesis. The Fmoc group is favored in this context for several compelling reasons, primarily stemming from its unique cleavage conditions.[11][]

-

Orthogonality: The Fmoc group is base-labile, typically removed with a mild base like a 20% solution of piperidine in an organic solvent such as dimethylformamide (DMF).[13][14][15] This contrasts sharply with acid-labile protecting groups (e.g., Boc, Trityl) often used for hydroxyl functionalities on the baccatin III core or the side chain itself.[16] This "orthogonality" allows for the selective deprotection of the amino group without disturbing other protected sites in the molecule, a cornerstone of modern synthetic strategy.[16][17]

-

Mild Deprotection Conditions: The removal of the Fmoc group under mild basic conditions prevents the degradation of sensitive functionalities within the intricate Taxol structure.[16][17] Harsh acidic conditions required for other groups, like Boc, could potentially compromise the integrity of the baccatin core.[16]

-

Reaction Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection is a strong chromophore, absorbing UV light around 300 nm.[14][16] This allows for real-time, quantitative monitoring of the deprotection step via UV-spectroscopy, ensuring the reaction proceeds to completion before moving to the subsequent coupling step.[14]

Synthetic Workflow: From Precursor to Protected Side Chain

The utilization of this compound involves a logical sequence of activation, coupling, and subsequent modifications. The following diagram and protocol outline a representative pathway for the synthesis and attachment of the side chain to a protected baccatin III core.

Visualized Synthetic Pathway

Caption: Synthetic workflow for Taxol® from the Fmoc-protected precursor.

Experimental Protocols & Data

The following sections provide generalized, step-by-step methodologies for the key transformations. Note: These are illustrative protocols and must be adapted and optimized based on specific laboratory conditions and substrate batches.

Protocol 1: Esterification of 7-TES-Baccatin III

This protocol describes the crucial coupling step, which forms the ester bond between the baccatin core and the side chain precursor.

Objective: To couple the activated this compound with 7-(triethylsilyl)baccatin III (7-TES-Baccatin III).

Methodology:

-

Precursor Activation: Dissolve this compound (1.5 eq.) in an anhydrous, aprotic solvent (e.g., Toluene/THF mixture).

-

Add a coupling agent such as Dicyclohexylcarbodiimide (DCC, 2.0 eq.) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.5 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

Coupling Reaction: In a separate flask, dissolve 7-TES-Baccatin III (1.0 eq.) in the same anhydrous solvent.

-

Add the activated side chain solution to the 7-TES-Baccatin III solution.

-

Heat the reaction mixture at 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes several hours.

-

Workup and Purification: Upon completion, cool the reaction, filter to remove dicyclohexylurea (DCU) byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the N-Fmoc, 7-TES protected Taxol intermediate.

Protocol 2: Fmoc Group Deprotection

This step selectively removes the Fmoc group to expose the free amine for subsequent benzoylation.

Objective: To cleave the N-terminal Fmoc group from the coupled product.

Methodology:

-

Dissolve the purified, protected Taxol intermediate from Protocol 1 in N,N-Dimethylformamide (DMF).

-

Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.[14][15]

-

Stir at room temperature for 15-30 minutes. Monitor the deprotection by HPLC, observing the disappearance of the starting material and the emergence of the deprotected product.

-

Workup: Quench the reaction by adding a weak acid or concentrating the solvent.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product with a free C-3' amine. This product is often used immediately in the next step.

Data Summary

The efficiency of each step is critical for the overall yield of the semi-synthesis. The following table provides representative data for these transformations.

| Step | Key Reagents | Typical Yield | Purity (HPLC) |

| Esterification | DCC, DMAP, Toluene | 80-90% | >95% |

| Fmoc Deprotection | 20% Piperidine in DMF | >95% (quantitative) | >98% |

| N-Benzoylation | Benzoyl Chloride, Pyridine | 85-95% | >97% |

| Final Deprotection | HF-Pyridine or TBAF | 80-90% | >99% |

Conclusion

This compound serves as a cornerstone precursor in the modern semi-synthesis of Taxol. Its pre-defined stereochemistry and, most importantly, the strategic incorporation of the base-labile Fmoc protecting group, provide a robust and efficient pathway for constructing the vital C-13 side chain. The principles of orthogonality and mild deprotection conditions offered by the Fmoc group are central to achieving high yields and purity in a complex, multi-step synthesis. This technical guide underscores the chemical logic and practical application of this key building block, providing a foundation for process optimization and the development of next-generation Taxol analogues.

References

-

Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Europe PMC. Available at: [Link]

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. Available at: [Link]

- Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine. Google Patents.

-

Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. Available at: [Link]

-

A New Synthesis of Taxol from Baccatin III. Virginia Tech Scholarly Communication. Available at: [Link]

-

Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of taxol from baccatin III via an oxazoline intermediate. University of Arizona Libraries. Available at: [Link]

-

The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. Available at: [Link]

-

Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port. Available at: [Link]

-

Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase. ACS Publications. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. Available at: [Link]

-

Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]

- 8. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 13. nbinno.com [nbinno.com]

- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chempep.com [chempep.com]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to the Solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF and NMP

Foreword: Navigating the Solubility Frontier in Peptide Synthesis

For researchers, scientists, and professionals in the field of drug development, the precise control over every parameter in peptide synthesis is paramount. The solubility of protected amino acids, such as Fmoc-(2R,3S)-3-phenylisoserine, in the solvents used for solid-phase peptide synthesis (SPPS) is a critical factor that directly impacts coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide. This guide provides a comprehensive examination of the solubility of Fmoc-(2R,3S)-3-phenylisoserine in two of the most common and powerful polar aprotic solvents used in SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Beyond a simple recitation of data, this document delves into the underlying physicochemical principles governing solubility and equips the reader with the experimental framework to determine and optimize solubility for their specific applications.

Compound Profile: Fmoc-(2R,3S)-3-phenylisoserine

Fmoc-(2R,3S)-3-phenylisoserine is a non-canonical amino acid derivative that has garnered significant interest in the synthesis of novel peptides and peptidomimetics.[1][2][3] Its unique structure, featuring a β-hydroxy-α-amino acid backbone with a phenyl substituent, introduces conformational constraints and potential for hydrogen bonding that can influence the biological activity and therapeutic potential of the resulting peptides.[4] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard feature in modern SPPS, allowing for base-labile deprotection under mild conditions.[1][5]

Table 1: Physicochemical Properties of Fmoc-(2R,3S)-3-phenylisoserine

| Property | Value | Source |

| CAS Number | 252206-27-2 | [1][6] |

| Molecular Formula | C₂₄H₂₁NO₅ | [1][6] |

| Molecular Weight | 403.43 g/mol | [1][6] |

| Appearance | Off-white powder | [1] |

| Melting Point | 191-199 °C | [1][7] |

| Purity | ≥ 99% (HPLC) | [1] |

The Solvents: DMF and NMP in Focus

Both DMF and NMP are polar aprotic solvents, a class of solvents that possess a large dipole moment but lack acidic protons. This characteristic makes them excellent solvents for a wide range of organic molecules, including the relatively large and moderately polar Fmoc-protected amino acids.[8][9] They effectively solvate the growing peptide chain and the incoming amino acid, facilitating the coupling reaction.[9] While DMF has historically been the workhorse of SPPS, NMP is often considered a more powerful solvent, particularly for aggregating or "difficult" peptide sequences.[10][11]

Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[12] For a complex molecule like Fmoc-(2R,3S)-3-phenylisoserine, solubility in DMF and NMP is a nuanced interplay of several factors:

-

The Fmoc Group: The large, aromatic fluorenyl group is a significant contributor to the molecule's overall size and hydrophobicity. However, the urethane linkage and the carbonyl group introduce polar character, allowing for favorable dipole-dipole interactions with DMF and NMP.

-

The Phenylisoserine Core: The phenyl group on the isoserine backbone further enhances the non-polar character of the molecule. Conversely, the hydroxyl and carboxylic acid groups are polar and capable of hydrogen bonding. The ability of DMF and NMP to act as hydrogen bond acceptors is crucial for solvating these functional groups.

-

Intermolecular Forces: In the solid state, Fmoc-(2R,3S)-3-phenylisoserine molecules are held together by a network of intermolecular forces, including van der Waals forces between the aromatic rings and hydrogen bonds involving the hydroxyl and carboxylic acid groups. For dissolution to occur, the energy released from the interaction of the solute with the solvent molecules must be sufficient to overcome these forces in the crystal lattice.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the equilibrium solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF or NMP. This method is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical technique is accurate.

Materials and Equipment

-

Fmoc-(2R,3S)-3-phenylisoserine (high purity, ≥99%)

-

Anhydrous, amine-free DMF and NMP

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatted orbital shaker or rotator

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

-

Volumetric flasks and appropriate glassware

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed amount of Fmoc-(2R,3S)-3-phenylisoserine that is known to be in excess of its expected solubility. A good starting point is 20-30 mg.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired solvent (DMF or NMP) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure the solid is well-suspended.

-

Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24-48 hours. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.2 µm solvent-compatible filter to remove any remaining particulates.

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis and Quantification:

-

Prepare a series of standard solutions of Fmoc-(2R,3S)-3-phenylisoserine of known concentrations in the same solvent to generate a calibration curve.

-

Inject the diluted sample and the standard solutions onto the HPLC system.

-

By comparing the peak area of the sample to the calibration curve, determine the concentration of the saturated solution.

-

Calculate the solubility in the desired units (e.g., mg/mL or molarity), taking into account the dilution factor.

-

Factors Influencing Practical Solubility and Mitigation Strategies

In a practical laboratory setting, several factors beyond simple equilibrium solubility can affect the dissolution of Fmoc-(2R,3S)-3-phenylisoserine:

-

Solvent Quality: The presence of water or amine contaminants (from DMF degradation) can alter the solvent's properties and potentially affect solubility.[5][10] Always use high-purity, amine-free solvents.[13]

-

Temperature: Solubility generally increases with temperature. Gentle warming (e.g., to 30-40 °C) can be employed to dissolve sparingly soluble Fmoc-amino acids, but the solution should be cooled to ambient temperature before use in synthesis to avoid potential side reactions.[10]

-

Sonication: For kinetically slow dissolution, placing the vial in an ultrasonic bath can help break up solid aggregates and accelerate the process.[10]

-

Co-solvents: In cases of extremely poor solubility, the use of a stronger co-solvent like Dimethyl Sulfoxide (DMSO) can be considered.[10][11]

Conclusion: An Informed Approach to Synthesis

While a definitive, universally cited value for the solubility of Fmoc-(2R,3S)-3-phenylisoserine in DMF and NMP remains to be broadly published, a deep understanding of the underlying chemical principles and a robust experimental protocol for its determination empower the research scientist. The inherent polarity and hydrogen bonding capabilities of both the solute and the solvents suggest good solubility, a prerequisite for its successful application in SPPS. By employing the methodologies outlined in this guide, researchers can ensure the complete dissolution of this valuable building block, thereby optimizing their synthetic workflows and paving the way for the creation of novel and impactful peptide-based therapeutics.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 32(3), 241-8. [Link]

-

PubChem. (2R,3S)-boc-3-Phenylisoserine. [Link]

-

precisionFDA. 3-PHENYLISOSERINE, (2R,3S)-. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Liu, D. G., et al. (2002). Enantioselective Synthesis of N(alpha)-Fmoc Protected (2S,3R)-3-phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(5), 1448–1452. [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

-

PubChem. N-Benzoyl-3-phenylisoserine, (2R,3S)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Fmoc-(2R,3S)-3-phenylisoserine - Drug Delivery [ebclink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Fmoc-(2R,3S)-3-phenylisoserine | LGC Standards [lgcstandards.com]

- 7. Fmoc-(2R,3S)-3-phenylisoserine | 252206-27-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. chem.ws [chem.ws]

- 13. chem.uci.edu [chem.uci.edu]

Unlocking the Therapeutic Potential of Fmoc-Phenylisoserine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Phenylisoserine Scaffold - A Privileged Structure in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration into the potential biological activities of N-α-(9-fluorenylmethoxycarbonyl)-phenylisoserine (Fmoc-phenylisoserine) derivatives. The phenylisoserine core is a cornerstone of one of the most successful anticancer agents ever developed, paclitaxel (Taxol®)[1][2]. The specific stereochemistry of the phenylisoserine side chain at the C-13 position of the baccatin III core is paramount for its tubulin-binding and microtubule-stabilizing activity, which ultimately induces cell cycle arrest and apoptosis in cancer cells[1][2]. This well-established precedent underscores the immense potential held within the phenylisoserine scaffold.

The strategic addition of the Fmoc protecting group, a mainstay in solid-phase peptide synthesis (SPPS), not only facilitates the construction of complex peptide-based molecules but may also confer intrinsic biological activities[3]. Emerging research has demonstrated that Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, possess inherent antimicrobial and antibiofilm properties, acting as surfactant-like molecules that disrupt bacterial cell membranes[4].

This technical guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Fmoc-phenylisoserine derivatives. We will delve into the mechanistic rationale behind their potential anticancer and antimicrobial activities, supported by detailed, field-proven experimental protocols. Our objective is to equip you with the foundational knowledge and practical methodologies to explore this promising class of compounds in your own research and development endeavors.

Part 1: The Chemistry of Fmoc-Phenylisoserine Derivatives - Synthesis and Derivatization Strategies

The versatility of the Fmoc-phenylisoserine building block lies in the multiple reactive sites available for chemical modification: the carboxylic acid, the secondary hydroxyl group, and the phenyl ring. These sites allow for the creation of a diverse library of derivatives, including amides, esters, and conjugates with other bioactive molecules.

Core Synthesis: Solid-Phase Synthesis of Fmoc-Phenylisoserine Amides

The synthesis of Fmoc-phenylisoserine amides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The choice of resin is critical and depends on the desired C-terminal functionality of the final compound. For a C-terminal amide, a Rink Amide resin is the support of choice.

Caption: General workflow for the solid-phase synthesis of an N-acylated Fmoc-phenylisoserine amide derivative.

This protocol describes the manual synthesis of a simple N-acetylated derivative on a 0.1 mmol scale.

Materials:

-

Rink Amide MBHA resin (loading ~0.5 mmol/g)

-

Fmoc-(2R,3S)-3-phenylisoserine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Di-ionized water (ddH2O)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Weigh 200 mg of Rink Amide resin into the synthesis vessel. Add 5 mL of DMF and shake for 1 hour to swell the resin. Drain the DMF.

-

Initial Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Shake for 5 minutes and drain. Add another 5 mL of 20% piperidine in DMF and shake for 20 minutes. Drain the solution.

-

Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Coupling of Fmoc-Phenylisoserine:

-

In a separate vial, dissolve Fmoc-(2R,3S)-3-phenylisoserine (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in 3 mL of DMF.

-

Add DIPEA (0.6 mmol, 6 eq.) and vortex for 1-2 minutes to pre-activate.

-

Add the activated amino acid solution to the resin. Shake for 2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin as in step 3.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled phenylisoserine.

-

Washing: Repeat step 3.

-

N-Acetylation: To the deprotected resin, add a solution of acetic anhydride (0.5 mmol, 5 eq.) and DIPEA (0.5 mmol, 5 eq.) in 5 mL of DMF. Shake for 1 hour.

-

Final Washing: Drain the acetylation solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

-

Cleavage and Deprotection: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH2O. Add 5 mL of this cocktail to the dried resin. Shake for 2 hours.

-

Product Precipitation and Purification:

-

Filter the cleavage solution into a new tube.

-

Precipitate the crude product by adding the filtrate to 40 mL of cold diethyl ether.

-

Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.

-

Dry the crude product under vacuum.

-

Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Part 2: Investigating the Anticancer Potential

The established role of the phenylisoserine side chain in paclitaxel's mechanism of action provides a strong rationale for investigating the anticancer properties of novel Fmoc-phenylisoserine derivatives[1][2]. The primary hypothesis is that these derivatives may also interact with tubulin, leading to microtubule stabilization and subsequent cell cycle arrest and apoptosis.

Mechanism of Action: Microtubule Stabilization

The key to paclitaxel's efficacy is its ability to bind to the β-tubulin subunit within microtubules, effectively stabilizing the polymer and preventing the dynamic instability required for mitosis[1][2]. This leads to a G2/M phase arrest in the cell cycle and ultimately triggers programmed cell death. It is plausible that Fmoc-phenylisoserine derivatives, particularly those with modifications that mimic the paclitaxel side chain, could exhibit a similar mechanism. A recent study on a phenylisoserine derivative containing a 1,2,3-triazole ring demonstrated significant anti-proliferative and antiangiogenic effects on breast cancer cells, suggesting a multifaceted anticancer potential[5].

Caption: Hypothesized mechanism of anticancer activity via microtubule stabilization.

In Vitro Evaluation: The MTT Cytotoxicity Assay

A fundamental first step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose[6][7].

Principle: The MTT assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

Fmoc-phenylisoserine derivatives (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells from a sub-confluent culture flask.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Fmoc-phenylisoserine derivatives in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

| Derivative Example | Cell Line | Exposure Time (h) | IC50 (µM) |

| N-Benzoyl-(2R,3S)-3-phenylisoserine | B16 Melanoma | Not Specified | ~70 (reported as 62% inhibition at 42 µM) |

| Phenylisoserine-Triazole Conjugate | MCF-7 | Not Specified | 66.85 µg/mL |

Note: The data in this table is illustrative and compiled from different sources with varying experimental conditions. Direct comparison requires standardized testing.

Part 3: Exploring the Antimicrobial Frontier

The discovery of antimicrobial properties in Fmoc-amino acids opens up a new avenue of investigation for Fmoc-phenylisoserine derivatives[4][8]. The hydrophobic fluorenyl group combined with the polar amino acid structure creates an amphipathic molecule with surfactant-like properties, which is the proposed mechanism for its antimicrobial action.

Mechanism of Action: Bacterial Membrane Disruption

Fmoc-amino acids are thought to self-assemble and interact with the bacterial cell membrane, leading to its disruption. This causes leakage of intracellular components and ultimately cell death. This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria. However, synergistic effects with other antibiotics have been shown to enhance activity against Gram-negative strains.

Sources

- 1. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of paclitaxel-mimics possessing only the oxetane D-ring and side chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of A-nor-paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Fluorenylmethyloxycarbonyl (Fmoc) Group: A Cornerstone of Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary organic synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS). Its ascendancy over older methods, such as the Boc/Bzl strategy, is attributed to its unique base-lability, which permits an orthogonal approach to peptide chain elongation under remarkably mild conditions.[1][2] This preserves the integrity of sensitive amino acid side chains and the acid-labile linkers anchoring the nascent peptide to the solid support.[3][4] This guide provides a detailed examination of the chemical mechanisms governing Fmoc protection and deprotection, offers field-proven experimental protocols, and discusses the critical parameters that ensure high-yield, high-purity peptide synthesis.

I. The Core Principle: Mechanism of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from engaging in unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxyl group.[4][5] This protection is achieved by converting the primary or secondary amine of the amino acid into a carbamate.

The introduction of the Fmoc moiety is typically accomplished using one of two principal reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6] While Fmoc-Cl is highly reactive, it is also sensitive to moisture and can lead to the formation of Fmoc-oligopeptide byproducts.[7][8] Consequently, Fmoc-OSu is more commonly employed due to its greater stability, ease of handling, and cleaner reaction profiles, which minimize side reactions.[1][8][]

The reaction is a nucleophilic attack by the amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent. This process is conducted under basic conditions, typically using aqueous sodium bicarbonate or sodium carbonate, to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu).[3][10]

Caption: Base-catalyzed mechanism of Fmoc deprotection via β-elimination.

III. The Power of Orthogonality: Fmoc/tBu vs. Boc/Bzl

The success of the Fmoc strategy is rooted in its orthogonality with acid-labile protecting groups. In a typical Fmoc-based SPPS, the temporary N-terminal Fmoc group is base-labile, while the permanent side-chain protecting groups (e.g., t-Butyl for Asp, Glu, Ser, Thr; Trityl for Asn, Gln, His) and the resin linker are acid-labile. [2][4] This allows for the selective removal of the Fmoc group at each cycle with piperidine, leaving the side chains and resin linkage intact. The final cleavage of the completed peptide from the resin and removal of all side-chain protecting groups is then accomplished in a single step using a strong acid, typically trifluoroacetic acid (TFA). [4][5]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (Mild Base) | 25-50% TFA in DCM (Strong Acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), but requires stronger acid |

| Final Cleavage Reagent | TFA (e.g., 95%) | Anhydrous HF (Highly Corrosive) |

| Key Advantage | Milder conditions, less side-chain degradation, compatibility with modified peptides. [4][]| Historically significant, but harsher conditions. |

IV. Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid (Fmoc Protection)

This protocol describes a general procedure for the protection of an amino acid using Fmoc-OSu.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution. [3]Alternatively, use a mixture of dioxane and aqueous sodium bicarbonate. [3][10]Cool the solution to 0-5°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone. [3]3. Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 15-30 minutes, maintaining the temperature at 0-5°C. [3]4. Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours or overnight. [3]Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with a significant volume of water.

-

Extraction: Perform an extraction with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. [3]7. Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using 1N HCl. The Fmoc-amino acid will precipitate out of the solution.

-

Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The purity can be assessed by HPLC and the product identity confirmed by Mass Spectrometry.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard deprotection cycle on a peptide synthesis resin (e.g., Rink Amide). [3]

Caption: A single cycle workflow in Fmoc-based Solid-Phase Peptide Synthesis.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. [3]Drain the solvent.

-

Deprotection (Step 1): Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and drain. [3]3. Deprotection (Step 2): Add a fresh 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group. [3][5]4. Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps. The presence of the fulvene-piperidine adduct can be confirmed by UV spectroscopy.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the adduct, which would otherwise interfere with the subsequent coupling step. [3]The resin now carries a peptide with a free N-terminal amine, ready for the next coupling cycle.

V. Conclusion

The Fmoc protection strategy represents a triumph of chemical engineering, enabling the routine synthesis of complex peptides with high fidelity. [1][]Its success is a direct result of the clever chemical design of the fluorenyl moiety, which confers stability towards acids while allowing for rapid, clean removal under mild basic conditions via a β-elimination mechanism. This orthogonality, combined with the ability to monitor the reaction in real-time, has cemented the Fmoc group's status as the gold standard for amine protection in modern peptide chemistry and drug discovery.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Available at: [Link]

-

Bolin, D. R., Sytwu, I., Humiec, F., & Meienhofer, J. (1997). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. Available at: [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]

-

Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. Available at: [Link]

-

National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-OSu: Your Key Reagent for Efficient Amino Acid Protection in Synthesis. Available at: [Link]

-

Omizzolo. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

-

Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. ResearchGate. Available at: [Link]

-

Thompson, S., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

- Bolin, D. R., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. nbinno.com [nbinno.com]

- 10. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Chemistry of a Phenylglycine Derivative in SPPS

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid is a non-proteinogenic amino acid that offers a unique structural motif for the design of novel peptides with constrained conformations and potentially enhanced biological activities. Its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), however, presents distinct challenges that necessitate a carefully optimized protocol. As a derivative of phenylglycine, this amino acid is characterized by a heightened susceptibility to racemization at the α-carbon during the coupling step. Furthermore, the presence of an unprotected β-hydroxyl group introduces the potential for side reactions, such as O-acylation, if not properly managed.

This application note provides a comprehensive guide to the successful incorporation of this compound into peptide chains using Fmoc-based SPPS. The protocols and recommendations herein are grounded in an understanding of the underlying chemical principles to ensure high-purity peptide synthesis.

Core Principles and Strategic Considerations

The successful integration of this compound into a growing peptide chain hinges on two primary considerations:

-

Minimizing Racemization: The α-proton of phenylglycine and its derivatives is more acidic than that of many other amino acids, making it prone to epimerization under basic conditions commonly used during the coupling step in Fmoc SPPS. The choice of coupling reagent and base is therefore critical to preserving the stereochemical integrity of the amino acid.

-

Preventing Side Reactions of the Hydroxyl Group: The free hydroxyl group on the β-carbon can act as a nucleophile and potentially undergo acylation by the activated carboxyl group of the incoming amino acid. While this is a known side reaction for other hydroxyl-containing amino acids like threonine, the steric environment of this compound may influence its reactivity.

The following protocols are designed to address these challenges directly.

Visualizing the SPPS Workflow

Coupling reaction conditions for Fmoc-(2R,3S)-3-phenylisoserine in an automated synthesizer

Introduction: The Challenge and Significance of (2R,3S)-3-Phenylisoserine

Fmoc-(2R,3S)-3-phenylisoserine is a critical non-canonical amino acid derivative, most notably recognized as the precursor to the side chain of the potent anticancer drug, Paclitaxel (Taxol®)[1][2]. Its incorporation into peptide sequences is of significant interest to researchers in drug discovery and development for creating novel peptide analogs with enhanced therapeutic properties[3][4]. The unique structure, featuring a β-amino acid backbone with a phenyl group and a secondary hydroxyl group, imparts specific conformational constraints that can enhance peptide stability and biological activity[4].

However, the very features that make this molecule valuable also present significant challenges in automated solid-phase peptide synthesis (SPPS). The bulky phenyl group and the β-substitution create substantial steric hindrance, which can dramatically slow down coupling kinetics and lead to incomplete reactions[3][5][6]. This results in deletion sequences and truncated peptides, compromising the purity and yield of the target molecule. Furthermore, the chiral center at the α-carbon is susceptible to epimerization under standard basic conditions used in SPPS, potentially leading to diastereomeric impurities that are difficult to separate[7][8][9].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively couple Fmoc-(2R,3S)-3-phenylisoserine using automated synthesizers. It details the underlying chemical principles, provides optimized protocols, and offers troubleshooting strategies to overcome the inherent challenges of this sterically hindered amino acid.

The Chemistry of Hindered Coupling: Causality and Mitigation

Successful incorporation of Fmoc-(2R,3S)-3-phenylisoserine hinges on overcoming two primary obstacles: steric hindrance and potential epimerization.

Addressing Steric Hindrance

The slow coupling efficiency is a direct result of the steric bulk around the carboxylic acid and the incoming amine. The phenyl group and the β-positioning of the amine create a crowded environment that impedes the formation of the transition state necessary for amide bond formation[5][10]. To counteract this, a more potent activation strategy is required compared to standard amino acid couplings.

Key Intervention: The use of high-potency coupling reagents is paramount. While standard reagents like HBTU may be insufficient, aminium/uronium salts based on the HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure leaving groups are highly effective.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is widely considered the gold standard for difficult couplings[11][12]. The OAt active ester it forms is more reactive than the OBt ester from HBTU, and the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the reaction.

-

HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-),3-oxide): HCTU offers a cost-effective alternative to HATU with comparable efficiency for many hindered couplings[11][13].

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As an Oxyma-based reagent, COMU is another excellent choice that avoids potential side reactions like guanidinylation associated with some uronium reagents.

The mechanism involves the in situ formation of a highly reactive acyl-uronium species, which then rapidly converts to the active ester, facilitating the nucleophilic attack by the resin-bound amine.

Caption: General mechanism for HATU-mediated peptide coupling.

Minimizing Epimerization

Epimerization, the inversion of stereochemistry at the α-carbon, is a significant risk during the activation step of any amino acid[7][9]. It can occur via direct proton abstraction by a base or through the formation of a 5(4H)-oxazolone intermediate[14]. For Fmoc-(2R,3S)-3-phenylisoserine, this risk is heightened by the prolonged activation and coupling times often required.

Key Interventions:

-

Choice of Base: A hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is preferred over less hindered bases to minimize side reactions.

-